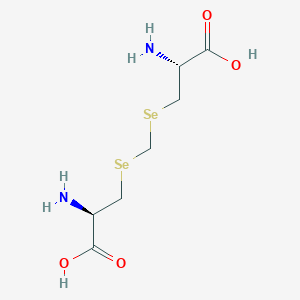![molecular formula C21H26ClN3O2 B1214054 1-[(6-Chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol CAS No. 522-20-3](/img/structure/B1214054.png)
1-[(6-Chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol
Übersicht
Beschreibung
Acranil ist eine chemische Verbindung mit der Summenformel C21H28Cl3N3O2 . Es ist bekannt für seine antiviralen Eigenschaften und wurde hinsichtlich seiner Fähigkeit untersucht, interferonähnliche Substanzen in biologischen Systemen zu induzieren . Acranil ist ein Derivat von Acridin, einer Klasse von Verbindungen, die für ihre breite Palette an pharmazeutischen Eigenschaften bekannt sind .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Acranil kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 6-Chlor-2-Methoxyacridin mit Diethylaminoethanol unter bestimmten Bedingungen beinhaltet. Die Reaktion erfordert typischerweise einen Katalysator und eine kontrollierte Temperatur, um sicherzustellen, dass das gewünschte Produkt erhalten wird .
Industrielle Produktionsmethoden
Die industrielle Produktion von Acranil beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Der Prozess umfasst Reinigungsschritte wie Umkristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Acranil unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Acranil kann zu verschiedenen Derivaten oxidiert werden, abhängig vom verwendeten Oxidationsmittel.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Acranil verändern und zur Bildung neuer Verbindungen führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Halogenierungsreaktionen verwenden häufig Reagenzien wie Chlor oder Brom unter kontrollierten Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zur Bildung von Acridinderivaten mit verschiedenen funktionellen Gruppen führen .
Wissenschaftliche Forschungsanwendungen
Acranil wurde ausgiebig auf seine antiviralen Eigenschaften untersucht. Es hat sich gezeigt, dass es bei Mäusen interferonähnliche Substanzen induziert, was es zu einem möglichen Kandidaten für antivirale Therapien macht . Darüber hinaus hat Acranil Anwendungen in:
Chemie: Als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf biologische Systeme, insbesondere seine Fähigkeit, Interferon zu induzieren.
Medizin: Mögliche Anwendung in antiviralen Therapien und als Forschungsinstrument zur Untersuchung der Interferoninduktion.
Industrie: Wird bei der Herstellung von Pharmazeutika und anderen chemischen Produkten verwendet.
Wirkmechanismus
Acranil übt seine Wirkungen aus, indem es die Produktion von interferonähnlichen Substanzen in biologischen Systemen induziert. Der genaue Mechanismus beinhaltet die Aktivierung spezifischer molekularer Pfade, die zur Produktion von Interferon führen, das eine entscheidende Rolle bei der antiviralen Reaktion des Körpers spielt . Die beteiligten molekularen Zielstrukturen und Pfade umfassen die Aktivierung von Immunzellen und die Modulation der Genexpression, die mit der antiviralen Abwehr zusammenhängt .
Wirkmechanismus
Acranil exerts its effects by inducing the production of interferon-like substances in biological systems. The exact mechanism involves the activation of specific molecular pathways that lead to the production of interferon, which plays a crucial role in the body’s antiviral response . The molecular targets and pathways involved include the activation of immune cells and the modulation of gene expression related to antiviral defense .
Vergleich Mit ähnlichen Verbindungen
Acranil ähnelt anderen Acridinderivaten wie Mepacrin (Chinacrin) und Tiloron. Es hat einzigartige Eigenschaften, die es zu einem starken Induktor von Interferon machen, ohne signifikante hypothermische Effekte bei Mäusen zu verursachen .
Ähnliche Verbindungen
Mepacrin (Chinacrin): Ein weiteres Acridinderivat mit antiviralen Eigenschaften, jedoch schwächerer Interferoninduktion im Vergleich zu Acranil.
Die einzigartige Fähigkeit von Acranil, Interferon ohne signifikante Nebenwirkungen zu induzieren, macht es zu einer wertvollen Verbindung für weitere Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
IUPAC Name |
1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-4-25(5-2)13-15(26)12-23-21-17-8-6-14(22)10-20(17)24-19-9-7-16(27-3)11-18(19)21/h6-11,15,26H,4-5,12-13H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDPPYHULIXFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1684-42-0 (di-hydrochloride) | |
| Record name | Chlorometacrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00966576 | |
| Record name | 1-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]-3-(diethylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522-20-3 | |
| Record name | 1-[(6-Chloro-2-methoxy-9-acridinyl)amino]-3-(diethylamino)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorometacrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]-3-(diethylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORMETACRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7B99Z492D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


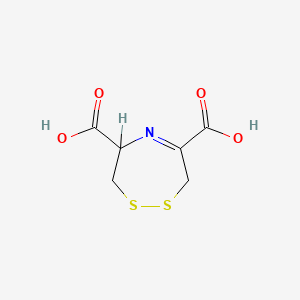
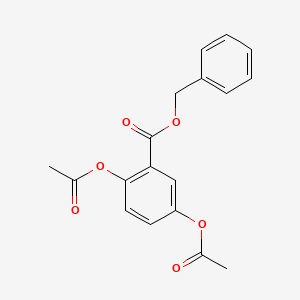
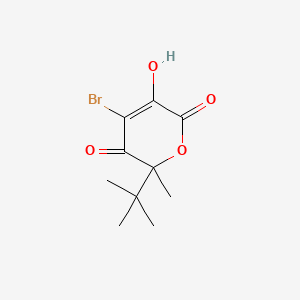
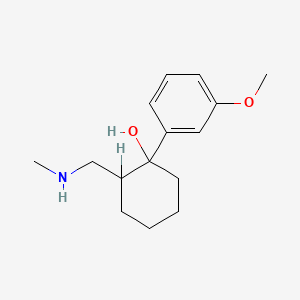
![[(2R,3S,4S)-5-(8-chloro-7-methyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1213978.png)
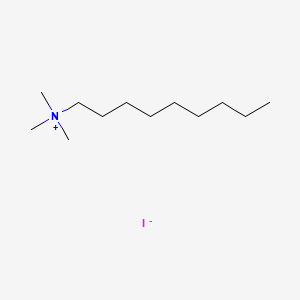
![2-[4-(dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)acetamide](/img/structure/B1213981.png)

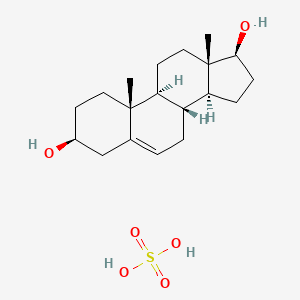

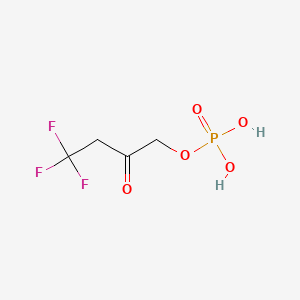
![(3As,7as)-hexahydro[1,2]oxazolo[5,4-c]pyridin-3(2h)-one](/img/structure/B1213991.png)
